2-Amino-N-(2-aminoethyl)propanamide hydrochloride
Description
2-Amino-N-(2-aminoethyl)propanamide hydrochloride is a substituted propanamide derivative characterized by a primary amine group at the second carbon and an aminoethylamide side chain. The hydrochloride salt form enhances solubility and stability, a common feature in bioactive compounds .
Properties
IUPAC Name |
2-amino-N-(2-aminoethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,6-7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRVSMIPTNQSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminoethyl)propanamide hydrochloride typically involves the reaction of 2-aminoethylamine with a suitable propanamide derivative under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored using analytical techniques to ensure consistent quality. The product is then purified through crystallization, filtration, and drying processes to obtain the final compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-aminoethyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted amides or amines.
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of 2-aminoethylamine with propanamide derivative. |
| 2 | Addition of hydrochloric acid to form hydrochloride salt. |
| 3 | Purification through crystallization and filtration. |
Chemistry
In the field of chemistry, 2-Amino-N-(2-aminoethyl)propanamide hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique combination of functional groups allows for versatile reactions, including:
- Oxidation : Amino groups can be oxidized to form nitroso or nitro derivatives.
- Reduction : The compound can be reduced to generate primary amines.
- Substitution Reactions : Amino groups participate in nucleophilic substitution reactions.
Biology
The biological applications of this compound are notable, particularly in studying biochemical pathways and interactions with biological macromolecules. Research indicates its potential roles include:
- Modulation of Enzyme Activity : The compound may act as an inhibitor or activator for specific enzymes, influencing metabolic pathways relevant to disease progression.
- Cell Interaction Studies : It is utilized in research focusing on cellular responses and signaling mechanisms, particularly in cancer biology .
Case Study 1: Cancer Research
A study investigated the effects of this compound on breast cancer cell lines. The compound was found to modulate calcium influx through store-operated calcium entry (SOCE), impacting cell proliferation and apoptosis rates. This suggests its potential as a therapeutic agent in cancer treatment .
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition revealed that derivatives similar to this compound effectively inhibited acetylcholinesterase activity, which is crucial for neurodegenerative disease management. This opens avenues for developing new therapeutic strategies targeting enzyme pathways .
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-aminoethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Molecular Structure and Substituent Variations
The compound’s core structure (propanamide backbone with aminoethyl substitution) is shared among several analogs, but substituent variations significantly alter properties (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
Key Trends :
- Hydrophilic groups (e.g., hydroxyl in , aminoethyl in the parent compound) enhance aqueous solubility.
- Halogenation (e.g., fluoro in ) marginally increases molecular weight without drastically altering solubility.
Antiseizure and Analgesic Potential
- Tocainide Hydrochloride (): A well-documented antiarrhythmic agent, structurally analogous to the parent compound, demonstrates sodium channel-blocking activity.
Protein-Templated Reactions
- Cyclopropyl-substituted analogs (): Demonstrated 40–61% yields in synthetic routes, highlighting the role of aminoethyl groups in stabilizing intermediates during drug development.
Biological Activity
2-Amino-N-(2-aminoethyl)propanamide hydrochloride, also known as N-(2-aminoethyl)propanamide hydrochloride, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C5H12ClN2O
- Molecular Weight : Approximately 153.62 g/mol
This structure features both amine and amide functional groups, which are crucial for its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanisms can be summarized as follows:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
- Calcium Signaling : Research indicates that analogs of this compound can influence store-operated calcium entry (SOCE), a critical mechanism in cellular signaling. For instance, certain derivatives have shown to enhance calcium influx in specific cancer cell lines, indicating potential therapeutic applications in oncology .
Biological Activities
The compound exhibits a range of biological activities:
- Antibacterial Activity : Studies have demonstrated moderate to good antimicrobial effects against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial properties, with values ranging from approximately 4.69 µM to 156.47 µM against different bacterial strains .
- Antifungal Activity : Similar studies have highlighted antifungal properties against Candida albicans and Fusarium oxysporum, indicating its potential use in treating fungal infections .
- Cellular Effects : In cellular assays, the compound has been shown to affect calcium mobilization from endoplasmic reticulum stores, which is crucial for processes such as cell proliferation and apoptosis .
Research Findings
Recent research has focused on the synthesis and pharmacological characterization of derivatives related to this compound. Notable findings include:
- Synthesis Pathways : Various synthetic methods have been developed to create analogs with enhanced biological activities. These methods often involve modifications to the amino or amide groups to improve solubility or bioavailability .
- Case Studies : A study involving breast cancer cells (MDA-MB-231) showed that certain derivatives could significantly enhance calcium entry at low concentrations while blocking it at higher concentrations. This bimodal effect suggests potential for selective therapeutic strategies in cancer treatment .
- Comparative Studies : When compared to similar compounds, this compound exhibits unique solubility and interaction profiles due to its specific functional groups. This makes it particularly valuable in biochemical research.
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | MIC (µM) Range | Notes |
|---|---|---|---|
| This compound | Antibacterial | 4.69 - 156.47 | Moderate activity against various strains |
| Related Analog | Antifungal | 16.69 - 222.31 | Effective against C. albicans |
| Another Analog | Calcium Mobilization | N/A | Enhanced SOCE in cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
